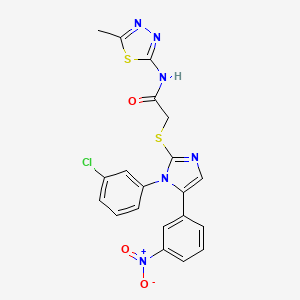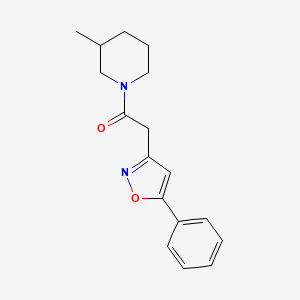
1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone, also known as Methylphenidate, is a central nervous system (CNS) stimulant that is commonly used for the treatment of attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. Methylphenidate is a Schedule II controlled substance in the United States due to its potential for abuse and dependence. The purpose of
Wissenschaftliche Forschungsanwendungen
Novel Synthetic Pathways and Chemical Modifications
1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone, due to its complex structure, offers a significant opportunity for the development of new chemical synthesis methodologies and the exploration of its potential biological activities. The synthesis of similar compounds involves innovative approaches, showcasing the compound's role in advancing synthetic chemistry techniques. For example, the process for preparing related isoxazolylcarbamoyl derivatives reveals the compound's utility in generating anti-inflammatory agents through intricate chemical rearrangements and methylation processes (P. Matson, 1990).
Anticandidal and Antimicrobial Properties
Compounds structurally akin to 1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone have been synthesized and evaluated for their biological activities. For instance, tetrazole derivatives have demonstrated potent anticandidal activity with minimal cytotoxic effects, highlighting the potential for developing new antimicrobial agents (Z. Kaplancıklı et al., 2014). Similarly, research into isoxazolopyridone derivatives has identified their role as allosteric metabotropic glutamate receptor 7 antagonists, suggesting applications in neurological disorder treatments (G. Suzuki et al., 2007).
Chemical Rearrangements and Novel Derivatives
The ability of isoxazole derivatives to undergo chemical rearrangements, forming novel compounds like 1,2,5-oxadiazoles, further exemplifies the chemical versatility and potential for generating new molecules with varied biological activities (V. Potkin et al., 2012). Such transformations underscore the importance of 1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone and its analogs in medicinal chemistry and drug design.
Corrosion Inhibition
Research has also explored the application of structurally similar compounds in materials science, such as the use of triazole derivatives as corrosion inhibitors. These studies demonstrate the compound's potential utility beyond pharmaceuticals, offering insights into its role in protecting materials in corrosive environments (Q. Jawad et al., 2020).
Eigenschaften
IUPAC Name |
1-(3-methylpiperidin-1-yl)-2-(5-phenyl-1,2-oxazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-6-5-9-19(12-13)17(20)11-15-10-16(21-18-15)14-7-3-2-4-8-14/h2-4,7-8,10,13H,5-6,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGMMUYUCXTQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B2995428.png)
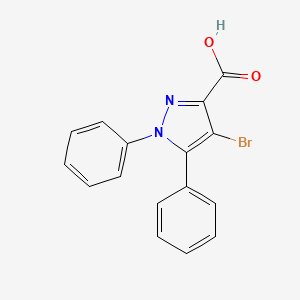
![2-(2,4-dichlorophenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2995430.png)
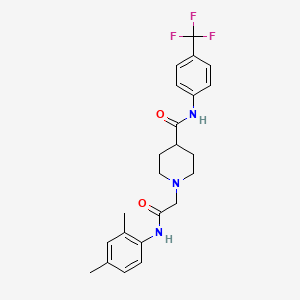
![4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B2995434.png)
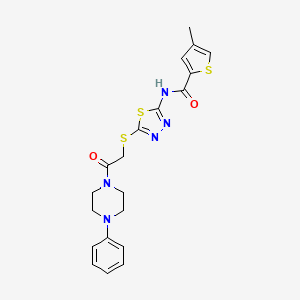
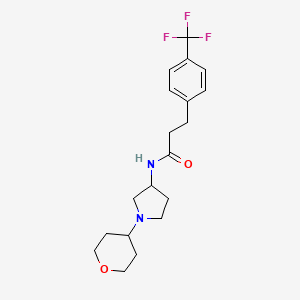

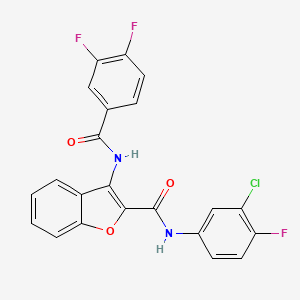
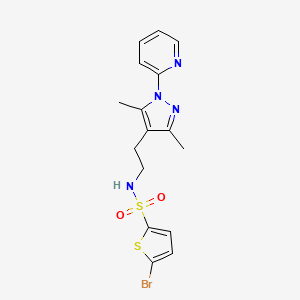
![Ethyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2995443.png)
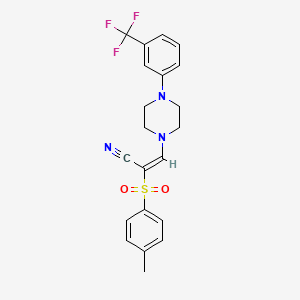
![3-({3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methoxy-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}methyl)benzonitrile](/img/structure/B2995446.png)
